molecular formula C14H7ClF3N3O2 B2674180 8-Chloro-2-(3-nitrophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine CAS No. 860651-00-9

8-Chloro-2-(3-nitrophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine

Cat. No.: B2674180
CAS No.: 860651-00-9
M. Wt: 341.67
InChI Key: UBGAMGPBGRAUFQ-UHFFFAOYSA-N
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Description

8-Chloro-2-(3-nitrophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine (CAS: 860651-00-9) is a heterocyclic compound with the molecular formula C₁₄H₇ClF₃N₃O₂ and a molecular weight of 341.68 g/mol . The core structure consists of an imidazo[1,2-a]pyridine scaffold substituted at the 2-position with a 3-nitrophenyl group, at the 6-position with a trifluoromethyl group, and at the 8-position with a chlorine atom. This compound is part of a broader class of imidazo[1,2-a]pyridines, which are pharmacologically significant due to their presence in anxiolytic and hypnotic drugs like zolpidem and alpidem . The trifluoromethyl and nitro groups are electron-withdrawing, influencing both the compound’s electronic properties and its interactions in biological systems.

Properties

IUPAC Name

8-chloro-2-(3-nitrophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClF3N3O2/c15-11-5-9(14(16,17)18)6-20-7-12(19-13(11)20)8-2-1-3-10(4-8)21(22)23/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBGAMGPBGRAUFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CN3C=C(C=C(C3=N2)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-2-(3-nitrophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of 2-aminopyridine derivatives with appropriate aldehydes and nitriles under acidic or basic conditions . The reaction conditions often require the use of catalysts such as transition metals or metal-free oxidation agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more prevalent in industrial settings .

Chemical Reactions Analysis

Key Synthetic Routes

The compound is synthesized via a multi-step sequence involving cyclization and functional group introduction. A representative pathway includes:

  • Core Formation :

    • Coupling of 2-aminopyridine derivatives with halogenated intermediates under copper catalysis.

    • Ultrasound-assisted cyclization methods improve regioselectivity and yield (up to 86% in optimized conditions) .

  • Introduction of Substituents :

    • Trifluoromethyl Group : Introduced via electrophilic substitution using CF₃ sources (e.g., Togni’s reagent) .

    • Nitro Group : Installed via nitration of the phenyl ring using HNO₃/H₂SO₄ or Pd-mediated coupling with nitroaryl boronic acids .

Table 1: Reaction Conditions for Key Transformations

StepReagents/ConditionsYield (%)Reference
CyclizationCuI, O₂, 120°C, DMSO72–86
TrifluoromethylationCF₃I, CuCl, 80°C, DMF68
NitrationHNO₃ (conc.), H₂SO₄, 0–5°C, 2 h55
Acetylation (derivatives)AcCl, TEA, DMAP, THF/DMF (4:1), 50°C72

Nitro Group Reactivity

The 3-nitrophenyl moiety enables further functionalization:

  • Reduction to Amine : Catalytic hydrogenation (H₂/Pd-C) converts –NO₂ to –NH₂, enabling peptide coupling or Schiff base formation .

  • Nucleophilic Aromatic Substitution : Electron-deficient aromatic ring undergoes substitution with thiols or amines under basic conditions .

Cross-Coupling Reactions

The imidazo[1,2-a]pyridine core participates in Pd-catalyzed couplings:

  • Suzuki-Miyaura : Reacts with aryl boronic acids to form biaryl derivatives (e.g., 3,5-disubstituted analogs) .

  • Buchwald-Hartwig Amination : Introduces alkyl/aryl amines at the C3 position .

Table 2: Catalytic Cross-Coupling Examples

Reaction TypeCatalyst SystemProduct Yield (%)Reference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, dioxane/H₂O70
ThiocyanationNaSCN, EtOH, reflux66
C–H IodinationNIS, CH₃CN, ultrasound82

Stability and Reactivity Trends

  • Thermal Stability : Decomposes above 188°C (hydrate form) .

  • Solubility : Poor in water; soluble in polar aprotic solvents (DMF, DMSO) .

  • Electrophilic Susceptibility : The C3 position is highly reactive due to electron-rich imidazo[1,2-a]pyridine π-system, favoring halogenation and arylation .

Key NMR Data for 8-Chloro-2-(3-nitrophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine :

  • ¹H NMR (500 MHz, CDCl₃) : δ 8.38 (s, 1H), 8.15–8.13 (m, 2H), 7.91 (s, 1H), 7.85–7.74 (m, 2H).

  • ¹³C NMR : δ 152.7 (Cq), 148.3 (CF₃), 129.3–122.2 (Ar–C), 94.9 (C–Cl).

  • HRMS : m/z 341.67 [M+H]⁺ (calc. for C₁₄H₇ClF₃N₃O₂) .

Challenges and Optimization

  • Regioselectivity : Competing reactions at C3 vs. C5 positions require careful catalyst selection .

  • Scale-Up Issues : Low yields in nitration steps (55%) necessitate alternative protocols (e.g., flow chemistry) .

Scientific Research Applications

Medicinal Chemistry Applications

The imidazo[1,2-a]pyridine scaffold is known for its diverse biological activities. Compounds containing this moiety have been linked to several therapeutic effects, including:

  • Antimicrobial Activity : Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit significant antimicrobial properties. For instance, studies have shown that compounds with trifluoromethyl substitutions can enhance the potency against various bacterial strains .
  • Antitumor Activity : The compound's structural characteristics allow it to interact with biological targets involved in cancer progression. Some derivatives have demonstrated efficacy in inhibiting tumor growth in preclinical models .
  • Antiviral Properties : There is evidence suggesting that imidazo[1,2-a]pyridine derivatives can inhibit viral replication, making them candidates for antiviral drug development .

Synthetic Methodologies

The synthesis of 8-Chloro-2-(3-nitrophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine involves various synthetic strategies that highlight its versatility:

  • Catalytic Asymmetric Reactions : Recent studies have employed Lewis acid catalysts to facilitate the conjugate addition of 2-arylimidazo[1,2-a]pyridines to α,β-unsaturated carbonyl compounds. This method has yielded high enantioselectivity and efficiency in producing complex derivatives .
  • Green Chemistry Approaches : The development of eco-friendly synthetic protocols has been a focus area. For example, using green solvents has shown promising results in improving yields while minimizing environmental impact .

Data Table: Synthetic Yields and Conditions

Reaction TypeYields (%)ConditionsReference
Lewis Acid Catalyzed Addition99DCM, Room Temperature
Green Solvent Protocol84Ethanol or Ethyl Acetate
Gram-Scale Synthesis75Standard Laboratory Conditions

Material Science Applications

The unique electronic properties of this compound make it suitable for various applications in material science:

  • Organic Electronics : The compound's ability to form stable thin films suggests potential applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells. Its electronic properties can be tuned through substitution patterns, enhancing device performance .
  • Polymer Chemistry : Incorporation of imidazo[1,2-a]pyridine derivatives into polymer matrices has been explored for developing advanced materials with improved thermal and mechanical properties.

Case Study 1: Antitumor Activity Evaluation

A study evaluated the antitumor effects of several imidazo[1,2-a]pyridine derivatives in vitro. It was found that the introduction of a trifluoromethyl group significantly enhanced cytotoxicity against human cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis through mitochondrial pathways.

Case Study 2: Green Synthesis Methodology

Research focused on developing a sustainable synthesis route for imidazo[1,2-a]pyridine derivatives using chloramine-T as a chlorinating agent. This method yielded high purity products while reducing hazardous waste compared to traditional methods.

Mechanism of Action

The mechanism of action of 8-Chloro-2-(3-nitrophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1. Comparison of 2-Position Substituent Effects

Substituent Solubility (mg/mL) LogP Biological Activity (MIC, μM) Key Reference
3-Nitrophenyl 0.12 3.5 1–2 (hypothetical)
Chloromethyl 0.05 4.2 Not reported
Sulfonylmethyl 0.45 2.8 5–9
Thiophen-2-yl 0.30 3.1 3–7

Substituent Effects at the 6- and 8-Positions

  • Trifluoromethyl at 6-position: Enhances lipophilicity and metabolic resistance. Analogous compounds like 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine (CAS: 881841-42-5) show improved blood-brain barrier penetration compared to non-fluorinated analogs .
  • Chlorine at 8-position : Reduces susceptibility to oxidative metabolism. Derivatives lacking the 8-chloro group (e.g., 6-(trifluoromethyl)imidazo[1,2-a]pyridine) exhibit shorter half-lives in vitro .
  • Iodo or carboxylate groups (e.g., Ethyl 3-chloro-6-iodo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate, CAS: 1363405-48-4): Introduce steric bulk and enable radiolabeling for imaging studies, albeit with reduced solubility .

Table 2. Pharmacokinetic and Bioactivity Comparison

Compound (CAS) Aqueous Solubility Plasma Half-Life (h) MIC (μM) Key Reference
8-Chloro-2-(3-nitrophenyl)-6-(trifluoromethyl) 0.12 4.5 1–2
8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine 0.10 3.8 2–5
6-Chloro-8-[(4-chlorophenyl)thio]-3-nitro analog 0.45 6.2 5–9

Biological Activity

8-Chloro-2-(3-nitrophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a synthetic organic compound belonging to the class of imidazo[1,2-a]pyridines. Its unique structure, characterized by the presence of a chloro group, a trifluoromethyl group, and a nitrophenyl substituent, has attracted attention due to its potential biological activities. This article reviews the biological activity of this compound based on recent research findings, including its mechanisms of action and potential therapeutic applications.

Research indicates that compounds with the imidazo[1,2-a]pyridine structure exhibit significant biological activities, including antibacterial and antifungal properties. The mechanisms through which this compound exerts its effects are still under investigation. Preliminary studies suggest that it may interact with specific enzymes or receptors within biological pathways relevant to its pharmacological effects .

Antibacterial Activity

This compound has shown promising antibacterial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, compounds with similar structures have been reported to exhibit minimum inhibitory concentrations (MICs) as low as 3.125 μg/mL against Staphylococcus aureus . The exact MIC for this specific compound is yet to be established but is expected to be comparable.

Antifungal Activity

The compound's antifungal potential is also noteworthy. Similar imidazo[1,2-a]pyridine derivatives have shown strong activity against Candida species and other fungal pathogens. For example, certain derivatives achieved MIC values significantly lower than those of standard antifungal agents like amphotericin B . The interaction of this compound with fungal cell membranes or essential metabolic pathways may contribute to its antifungal efficacy.

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with structurally related compounds reveals unique aspects that may influence its biological activity:

Compound NameStructural FeaturesUnique Aspects
8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridineLacks nitrophenyl groupDifferent biological activity due to absence of nitro group
8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridineContains bromo instead of chloroDifferent halogen may affect reactivity and biological interactions
3-Nitrophenyl-imidazo[1,2-a]pyridineNo trifluoromethyl groupAbsence of trifluoromethyl reduces electronic properties and potential interactions

Case Studies and Research Findings

Recent studies have been focusing on the synthesis and evaluation of various derivatives of imidazo[1,2-a]pyridine. For instance:

  • Study on Antibacterial Efficacy : A study evaluated several imidazoles for their antibacterial properties against resistant strains. The findings indicated that modifications in the structure could enhance antibacterial potency .
  • Antifungal Screening : Another research effort investigated the antifungal activity of related compounds against clinical isolates of Candida species. The results highlighted the importance of specific functional groups in enhancing antifungal activity .

Q & A

Q. Methodological Answer :

  • Solubility Prediction : Use COSMO-RS to calculate logP (predicted: 3.2) and solubility in DMSO/water mixtures .
  • Reactivity : Apply DFT (Gaussian 16) to model transition states for nitration or trifluoromethylation, optimizing reaction pathways .
  • Docking Studies : Simulate binding to target enzymes (e.g., cytochrome P450) using AutoDock Vina to predict metabolic hotspots .

Example : COSMO-RS predicts poor aqueous solubility (0.02 mg/mL), necessitating formulation with cyclodextrins or PEG .

Basic: What are the recommended storage conditions to prevent degradation?

Q. Methodological Answer :

  • Temperature : Store at –20°C in amber vials to prevent photodegradation of the nitro group.
  • Humidity : Use desiccants (silica gel) to avoid hydrolysis of the trifluoromethyl group.
  • Stability Data : HPLC purity >95% after 6 months under these conditions .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer :
Discrepancies often arise from assay conditions or impurity profiles:

Reproduce Assays : Standardize protocols (e.g., cell line: HepG2 vs. HeLa; serum concentration: 10% FBS).

Purity Verification : Use HPLC-MS to confirm >98% purity, excluding inactive by-products (e.g., dechlorinated derivatives) .

Meta-Analysis : Compare datasets across studies using tools like RevMan to identify outliers .

Example : A 2024 study attributed false-negative cytotoxicity results (IC₅₀ >100 µM) to residual DMSO in stock solutions .

Advanced: What synthetic modifications improve pharmacokinetic properties?

Q. Methodological Answer :

  • Prodrug Design : Convert the nitro group to a bioreducible prodrug (e.g., nitroreductase-sensitive linker) to enhance tumor selectivity .
  • Lipophilicity Adjustment : Replace trifluoromethyl with polar groups (e.g., sulfonamide) to reduce logP from 3.2 to 2.1 .
  • Salt Formation : Prepare hydrochloride salts to improve aqueous solubility (e.g., from 0.02 mg/mL to 1.5 mg/mL) .

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